2-Amino-5-bromo-2'-fluorobenzofenona

Descripción general

Descripción

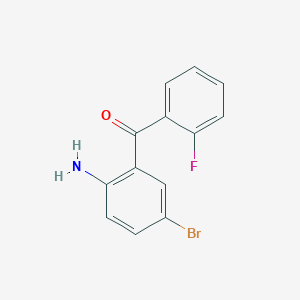

La 2-amino-5-bromo-2’-fluorobenzofenona es un compuesto orgánico con la fórmula molecular C₁₃H₉BrFNO y un peso molecular de 294.119 g/mol . También se conoce por su nombre IUPAC, Methanona, (2-amino-5-bromofenil)(2-fluorofenil)- . Este compuesto es un derivado de la benzofenona, que presenta sustituyentes amino, bromo y flúor en sus anillos aromáticos.

Aplicaciones Científicas De Investigación

La 2-amino-5-bromo-2’-fluorobenzofenona se utiliza en varios campos de investigación científica:

Química: Como precursor en la síntesis de moléculas orgánicas complejas.

Biología: En el estudio de las interacciones enzimáticas y la unión a proteínas.

Medicina: Como intermediario en el desarrollo de productos farmacéuticos.

Industria: En la producción de colorantes, pigmentos y otros productos químicos especiales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-amino-5-bromo-2’-fluorobenzofenona normalmente implica los siguientes pasos:

Bromación: La introducción de un átomo de bromo en la estructura de la benzofenona.

Fluoración: La adición de un átomo de flúor al anillo aromático.

Aminación: La incorporación de un grupo amino al compuesto.

Estas reacciones generalmente se llevan a cabo bajo condiciones controladas utilizando reactivos y catalizadores apropiados para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de 2-amino-5-bromo-2’-fluorobenzofenona implica la síntesis química a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad. El proceso está optimizado para la eficiencia, la rentabilidad y la seguridad ambiental .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 2-amino-5-bromo-2’-fluorobenzofenona experimenta diversas reacciones químicas, entre ellas:

Reacciones de Sustitución: Los grupos amino, bromo y flúor pueden participar en reacciones de sustitución nucleófila o electrófila.

Oxidación y Reducción: El compuesto puede oxidarse o reducirse bajo condiciones específicas para formar diferentes derivados.

Reacciones de Acoplamiento: Se puede utilizar en reacciones de acoplamiento para formar moléculas más complejas.

Reactivos y Condiciones Comunes

Sustitución: Reactivos como haluros, ácidos y bases se utilizan comúnmente.

Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varias benzofenonas sustituidas, quinolonas y otros compuestos aromáticos .

Mecanismo De Acción

El mecanismo de acción de la 2-amino-5-bromo-2’-fluorobenzofenona implica su interacción con dianas moleculares y vías específicas. El grupo amino puede formar enlaces de hidrógeno, mientras que los sustituyentes bromo y flúor pueden participar en enlaces halógenos y otras interacciones no covalentes. Estas interacciones influyen en la reactividad y la actividad biológica del compuesto .

Comparación Con Compuestos Similares

Compuestos Similares

- 2-Amino-5-cloro-2’-fluorobenzofenona

- 2-Amino-5-bromo-2’-clorobenzofenona

- 2-Amino-5-fluoro-2’-bromobenzofenona

Unicidad

La 2-amino-5-bromo-2’-fluorobenzofenona es única debido a su combinación específica de sustituyentes amino, bromo y flúor, que le confieren propiedades químicas y físicas distintas. Esta singularidad la hace valiosa en diversas aplicaciones, particularmente en la síntesis de compuestos orgánicos especializados .

Actividad Biológica

2-Amino-5-bromo-2'-fluorobenzophenone is a synthetic organic compound with the molecular formula and a molecular weight of approximately 294.119 g/mol. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for its application in pharmaceuticals and other chemical industries.

The synthesis of 2-Amino-5-bromo-2'-fluorobenzophenone typically involves three key steps:

- Bromination : Introduction of a bromine atom into the benzophenone structure.

- Fluorination : Addition of a fluorine atom to the aromatic ring.

- Amination : Incorporation of an amino group into the compound.

These reactions are conducted under controlled conditions to achieve high yield and purity. The compound's unique combination of functional groups (amino, bromo, and fluoro) contributes to its distinct chemical behavior and biological activity.

The biological activity of 2-Amino-5-bromo-2'-fluorobenzophenone is primarily attributed to its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds, while the bromo and fluoro substituents may participate in halogen bonding and other non-covalent interactions. These interactions can influence various biological pathways, including enzyme inhibition and protein binding.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Amino-5-bromo-2'-fluorobenzophenone exhibit significant anticancer properties. For instance, derivatives with similar structures have shown potent inhibitory effects against various cancer cell lines, including KB and IGROV1 cells. The mechanism often involves selective targeting of folate receptors, leading to effective cellular uptake and subsequent inhibition of tumor growth .

| Compound | IC50 (nM) against KB Cells | IC50 (nM) against IGROV1 Cells |

|---|---|---|

| 2-Amino-5-bromo-2'-fluorobenzophenone | TBD | TBD |

| Related Compound 1 | 0.55 | 0.97 |

| Related Compound 2 | 3.2 | 176 |

Antimicrobial Activity

In addition to anticancer properties, related compounds have shown antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of halogen substituents can enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy as an antimicrobial agent .

Case Studies

- Antitumor Efficacy : A study evaluated the antitumor activity of a series of benzophenone derivatives, including those with amino substitutions. Results demonstrated that these compounds could significantly reduce tumor cell viability in vitro, with some achieving complete remission in SCID mice models bearing tumors .

- Enzyme Inhibition : Research has shown that certain derivatives can inhibit key enzymes involved in purine biosynthesis, which is critical for cancer cell proliferation. This inhibition leads to reduced nucleotide availability for DNA replication in rapidly dividing cells .

Propiedades

IUPAC Name |

(2-amino-5-bromophenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOKDXNGCQXFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163827 | |

| Record name | 2-Amino-5-bromo-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1479-58-9 | |

| Record name | (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1479-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-2'-fluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001479589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-bromo-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromo-2'-fluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.